molecular formula C18H14BrF2N5OS B12137482 N-(2-bromo-4,6-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-bromo-4,6-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12137482
M. Wt: 466.3 g/mol
InChI Key: IFOPVLDAVVBYAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of 1,2,4-triazole-based acetamides, characterized by a central triazole ring substituted with a prop-2-en-1-yl (allyl) group at position 4 and a pyridin-3-yl group at position 3. The acetamide moiety is linked via a sulfanyl bridge to a 2-bromo-4,6-difluorophenyl group. Its structural complexity confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~3.5) and a molecular weight of 467.3 g/mol. The bromine and fluorine substituents enhance electrophilicity and binding affinity to biological targets, while the pyridine ring contributes to π-π stacking interactions in receptor binding.

Properties

Molecular Formula

C18H14BrF2N5OS

Molecular Weight

466.3 g/mol

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H14BrF2N5OS/c1-2-6-26-17(11-4-3-5-22-9-11)24-25-18(26)28-10-15(27)23-16-13(19)7-12(20)8-14(16)21/h2-5,7-9H,1,6,10H2,(H,23,27)

InChI Key

IFOPVLDAVVBYAS-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)F)F)C3=CN=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural differences and properties of analogous compounds:

Compound Name R1 (Triazole-4) R2 (Triazole-5) Phenyl Substituent Molecular Weight (g/mol) Notable Properties
Target Compound Prop-2-en-1-yl Pyridin-3-yl 2-Bromo-4,6-difluorophenyl 467.3 Moderate lipophilicity; potential kinase inhibition due to pyridine coordination
N-(2-Bromo-4,6-difluorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Chlorophenyl 4-Methoxyphenyl 2-Bromo-4,6-difluorophenyl 541.8 Increased steric bulk reduces solubility; methoxy group enhances metabolic stability
N-(2-Bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Ethyl Furan-2-yl 2-Bromo-4,6-difluorophenyl 434.3 Lower molecular weight improves bioavailability; furan enhances anti-exudative activity (IC50 = 8.2 μM)
2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide 4-Bromophenyl Pyridin-3-yl 2-Fluorophenyl 484.3 Bromophenyl group increases halogen bonding; fluorophenyl improves membrane permeability
N-(3,4-Difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Methylphenyl 4-Chlorophenyl 3,4-Difluorophenyl 486.9 Dual halogen substitution (Cl, F) enhances cytotoxicity (IC50 = 2.3 μM against HeLa cells)

Crystallographic and Stability Data

  • The target compound’s analog, 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide, crystallizes in a monoclinic system (space group P2₁/c) with a dihedral angle of 66.4° between aromatic rings, stabilizing intermolecular N–H⋯O hydrogen bonds.
  • Allyl-substituted triazoles (e.g., target compound) show reduced thermal stability (mp ~150–160°C) compared to ethyl-substituted analogs (mp ~180–190°C).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.